molecular formula C13H17N3O2 B1519196 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1118787-79-3

1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1519196
CAS No.: 1118787-79-3
M. Wt: 247.29 g/mol
InChI Key: LNABWTAJAKLZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1118787-79-3) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure noted for its resemblance to purine bases and its significant presence in biomedical research . With a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol, it serves as a versatile synthetic intermediate, particularly as a core building block for the development of novel bioactive molecules through further functionalization, such as amide coupling at the 4-carboxylic acid group . The primary research value of this compound is evident in its application across multiple therapeutic areas. It has been identified as a key precursor in the discovery of potent and broad-spectrum antiviral agents. Pyrazolopyridine derivatives developed from this core structure have shown nanomolar activity against non-polio enteroviruses, including EV-D68, EV-A71, and CVB3, which are pathogens associated with severe respiratory and neurological diseases . Mechanistic studies indicate that these optimized compounds target the highly conserved viral 2C protein, a multifunctional protein essential for viral replication . In a distinct area of research, this chemical scaffold has been strategically developed into potent and selective agonists of the human Peroxisome Proliferator-Activated Receptor alpha (hPPARα) . Structure-activity relationship (SAR) studies highlight that modifications on the pyrazolopyridine core, including the nature of the substituents, are critical for achieving hPPARα agonistic activity. Such compounds have demonstrated efficacy in reducing elevated plasma triglyceride levels in preclinical models, indicating potential for managing metabolic disorders . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

1-tert-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-7-6-9(12(17)18)10-8(2)15-16(11(10)14-7)13(3,4)5/h6H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABWTAJAKLZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazolopyridine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.

  • Introduction of Substituents: The tert-butyl and methyl groups are introduced through subsequent substitution reactions. For example, the tert-butyl group can be introduced using tert-butyl bromide in the presence of a base.

  • Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or formic acid under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound

  • Reduction products: Reduced forms of the compound

  • Substitution products: Derivatives with different substituents at the pyridine nitrogen atoms

Scientific Research Applications

Organic Synthesis

1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the development of new pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The presence of the carboxylic acid group facilitates further functionalization and derivatization processes.

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Antifungal Effects: The compound has demonstrated efficacy against certain fungal strains, suggesting potential applications in treating fungal infections.
  • Anticancer Potential: Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving oxidative stress pathways and enzyme inhibition.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating diseases associated with inflammation and oxidative stress. Its unique structure allows for interactions with specific molecular targets involved in these pathways:

  • Inflammatory Diseases: It may modulate inflammatory responses by inhibiting pro-inflammatory enzymes.
  • Oxidative Stress: Research suggests that it can reduce oxidative damage, which is implicated in various chronic diseases.

Industrial Applications

Beyond its research applications, this compound is also being explored for use in advanced materials and coatings due to its unique properties:

  • Coatings: Its chemical stability and reactivity make it suitable for developing protective coatings.
  • Materials Science: The compound's structure can be leveraged to create new materials with desirable mechanical or thermal properties.

Mechanism of Action

The mechanism by which 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives exhibit structural diversity primarily through substitutions at position 1 (R₁), which modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural Analogs and Physicochemical Properties
Compound Name R₁ Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Benzyl C₁₆H₁₅N₃O₂ 281.32 95 Enhanced aromatic interactions; lower lipophilicity vs. tert-butyl
1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Chlorobenzyl C₁₆H₁₄ClN₃O₂ 315.76 95 Halogenated substituent for improved target binding
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Fluorophenyl C₁₅H₁₂FN₃O₂ 297.28 97 Fluorine enhances metabolic stability
1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Isopropyl C₁₂H₁₅N₃O₂ 233.27 N/A Compact alkyl group; increased solubility
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl + thienyl C₁₆H₁₇N₃O₂S 315.39 N/A Bicyclic and sulfur-containing moiety for diverse binding

Key Trends :

  • Lipophilicity : Tert-butyl and benzyl groups increase lipophilicity (logP ~2.5–3.0) compared to smaller alkyl substituents (isopropyl: logP ~1.8) .
  • Solubility : Carboxylic acid moiety ensures moderate aqueous solubility (~10–50 µM), but bulky substituents (e.g., benzyl) reduce it .
PPAR Activation
  • 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (including the tert-butyl analog) act as peroxisome proliferator-activated receptor (PPAR) ligands. They recruit coactivators like PGC1α, enhancing transcriptional activity in luciferase assays .
  • Tert-butyl variant: Demonstrates potent PPAR activation (EC₅₀ ~0.5 µM), comparable to fenofibrate, likely due to hydrophobic interactions with the ligand-binding domain .
  • Benzyl analog : Reduced potency (EC₅₀ ~2 µM), suggesting steric hindrance from the aromatic ring .
Antimalarial Activity
  • The tert-butyl derivative (compound 17a ) exhibits antimalarial activity against Plasmodium falciparum (IC₅₀ ~50 nM), linked to ABCI3 transporter inhibition. Its bulk may hinder efflux mechanisms, enhancing efficacy .
  • 1-Cyclopropyl-3-methyl analogs : Lower activity (IC₅₀ >100 nM), indicating substituent size and rigidity are critical .

Biological Activity

1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇N₃O₂
  • Molecular Weight : 247.29 g/mol
  • SMILES : CC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolopyridine Core : Cyclization reactions with hydrazine and β-diketones or β-ketoesters.
  • Substituent Introduction : tert-butyl and methyl groups are added via nucleophilic substitution reactions.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide or formic acid under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

The compound has been studied for its anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and inflammation modulation .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Oxidative Stress Modulation : The compound's ability to modulate oxidative stress responses is crucial for its anticancer activity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BShowed that the compound induced apoptosis in human cancer cell lines through ROS generation.
Study CEvaluated the anti-inflammatory effects in murine models, showing reduced edema and inflammatory markers.

Comparative Analysis

When compared to similar compounds such as 6-(tert-butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, this compound demonstrates enhanced biological activities due to its unique substituent arrangement.

Q & A

Q. What are the standard synthetic routes for 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves condensation of substituted 5-aminopyrazoles with aromatic aldehydes or ketones. For example, a general procedure involves reacting equimolar amounts of a 5-aminopyrazole derivative with an appropriate carbonyl compound under reflux conditions in a polar solvent (e.g., ethanol or DMF). Cyclization is often catalyzed by acidic or basic conditions, followed by hydrolysis to yield the carboxylic acid moiety. Substituents like tert-butyl and methyl groups are introduced via protective group strategies or direct alkylation during intermediate steps .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Structural elucidation relies on a combination of spectroscopic techniques:

  • IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H/N-C vibrations.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • NMR (¹H, ¹³C, and DEPT) resolves substituent positions, such as tert-butyl (δ 1.4–1.6 ppm for nine equivalent protons) and methyl groups (δ 2.1–2.5 ppm). For example, in similar pyrazolo[3,4-b]pyridines, aromatic protons appear between δ 7.5–8.7 ppm, with coupling constants indicating regiochemistry .

Q. What solubility and stability considerations are critical for handling this compound?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) are essential, as hydrolysis of the tert-butyl group or decarboxylation may occur. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated conditions at –20°C .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence biological activity?

Systematic SAR studies reveal that:

  • The tert-butyl group enhances metabolic stability by sterically hindering cytochrome P450-mediated oxidation.
  • Methyl groups at positions 3 and 6 modulate lipophilicity (logP) and binding affinity to target proteins. For instance, replacing methyl with bulkier substituents (e.g., trifluoromethyl) in pyrazolo[3,4-b]pyridines improved kinase inhibition potency by 10-fold in some cases .
  • Computational docking studies (e.g., AutoDock Vina) correlate substituent size/electrostatics with interactions in ATP-binding pockets .

Q. What challenges arise in optimizing reaction yields for multi-step syntheses?

Key challenges include:

  • Protection/deprotection efficiency : tert-Butoxycarbonyl (Boc) groups may undergo premature cleavage under acidic conditions, requiring precise pH control during hydrolysis steps .
  • Byproduct formation : Competing cyclization pathways (e.g., forming pyrazolo[5,4-b]pyridines instead of [3,4-b]) are mitigated by optimizing reaction temperature (80–100°C) and solvent polarity .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB < 0.3) and high plasma protein binding (>90%) due to the hydrophobic tert-butyl group.
  • Metabolic Sites : CYP3A4-mediated oxidation at the methyl groups is predicted using StarDrop’s P450 module.
  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., sodium carboxylate) is modeled via COSMO-RS .

Contradictions and Limitations in Current Data

  • Synthetic Methods : and describe conflicting conditions for tert-butyl group introduction (acidic vs. basic hydrolysis), necessitating empirical validation for specific substrates.
  • Biological Activity : While reports anticancer activity for a methyl-substituted analog, similar compounds in show negligible efficacy, highlighting the need for broader screening panels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.